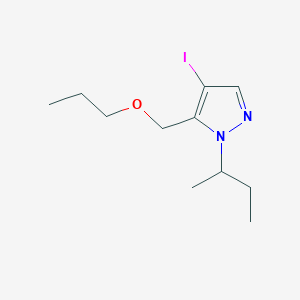
2-(2,6-dioxopiperidin-1-yl)-N-(3-(4-fluorophenoxy)benzyl)ethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,6-dioxopiperidin-1-yl)-N-(3-(4-fluorophenoxy)benzyl)ethanesulfonamide, commonly known as Compound X, is a synthetic compound that has been extensively studied for its potential applications in scientific research. It belongs to the family of sulfonamide compounds and has been shown to exhibit a wide range of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of Compound X is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors. For example, it has been shown to inhibit carbonic anhydrase by binding to the zinc ion in the active site of the enzyme. This inhibition leads to a decrease in the production of bicarbonate ions, which can be beneficial in the treatment of certain diseases such as glaucoma.
Biochemical and Physiological Effects:
Compound X has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce blood pressure in animal models by inhibiting angiotensin-converting enzyme. It has also been shown to have potent antioxidant activity, which can be beneficial in the treatment of various oxidative stress-related diseases. Additionally, it has been shown to have neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Advantages and Limitations for Lab Experiments
One of the main advantages of Compound X is its potent inhibitory activity against various enzymes and receptors. This makes it a promising candidate for the development of new drugs for the treatment of various diseases. However, one of the limitations of using Compound X in lab experiments is its relatively high cost compared to other compounds with similar inhibitory activity.
Future Directions
There are several future directions for the study of Compound X. One potential direction is the development of new drugs for the treatment of various diseases based on its inhibitory activity against various enzymes and receptors. Another potential direction is the study of its neuroprotective effects and its potential use in the treatment of neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of Compound X and its potential applications in scientific research.
Conclusion:
In conclusion, Compound X is a promising synthetic compound that has been extensively studied for its potential applications in scientific research. Its potent inhibitory activity against various enzymes and receptors makes it a promising candidate for the development of new drugs for the treatment of various diseases. Further studies are needed to fully understand its mechanism of action and its potential applications in scientific research.
Synthesis Methods
The synthesis of Compound X involves the reaction of 2,6-dioxopiperidine-1-carboxylic acid with 3-(4-fluorophenoxy)benzylamine in the presence of thionyl chloride. The resulting intermediate is then reacted with ethanesulfonyl chloride to obtain the final product. The synthesis of Compound X has been optimized to yield high purity and yield.
Scientific Research Applications
Compound X has been extensively studied for its potential applications in scientific research. It has been shown to exhibit potent inhibitory activity against various enzymes and receptors, including carbonic anhydrase, angiotensin-converting enzyme, and dopamine receptors. This makes it a promising candidate for the development of new drugs for the treatment of various diseases.
properties
IUPAC Name |
2-(2,6-dioxopiperidin-1-yl)-N-[[3-(4-fluorophenoxy)phenyl]methyl]ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O5S/c21-16-7-9-17(10-8-16)28-18-4-1-3-15(13-18)14-22-29(26,27)12-11-23-19(24)5-2-6-20(23)25/h1,3-4,7-10,13,22H,2,5-6,11-12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFHOZUGPKDOERY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C(=O)C1)CCS(=O)(=O)NCC2=CC(=CC=C2)OC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,6-dioxopiperidin-1-yl)-N-(3-(4-fluorophenoxy)benzyl)ethanesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Phenyl-2,4-bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine](/img/structure/B2950008.png)
![2-(7-(4-fluorophenyl)-5-methyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-3-yl)-N-phenethylacetamide](/img/structure/B2950009.png)
![(2R,2'R,3R,3'R)-3,3'-Di-tert-butyl-2,2'-diisopropyl-2,2',3,3'-tetrahydro-4,4'-bibenzo[d][1,3]oxaphosphole](/img/structure/B2950011.png)
![3-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]-6-thiophen-2-ylpyridazine](/img/structure/B2950012.png)
![N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]furan-2-carboxamide](/img/structure/B2950013.png)
![1-[6-(Difluoromethyl)pyridin-3-YL]ethan-1-one](/img/structure/B2950014.png)

![5-(Biphenyl-2-yloxymethyl)-4-(2-methoxy-ethyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B2950018.png)
![6-(4-Chlorophenyl)-4-[4-(difluoromethoxy)-3-methoxybenzyl]pyridazin-3-ol](/img/structure/B2950019.png)

![N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]cyclohexanecarboxamide](/img/structure/B2950021.png)

![N-{2-[(4-chlorophenyl)sulfonyl]ethyl}-3-(phenylsulfonyl)propanamide](/img/structure/B2950025.png)